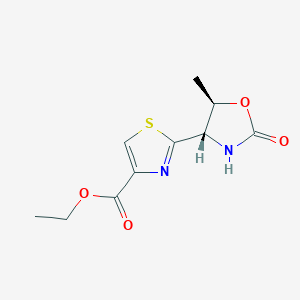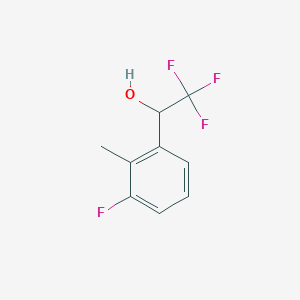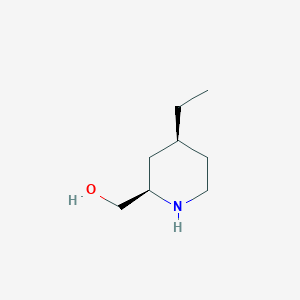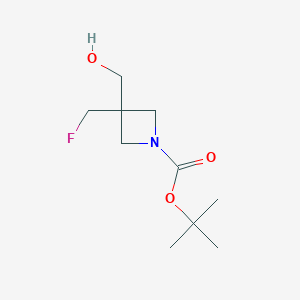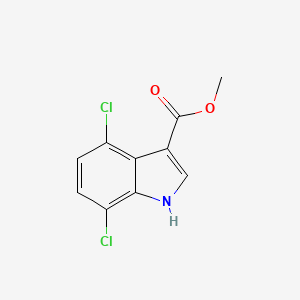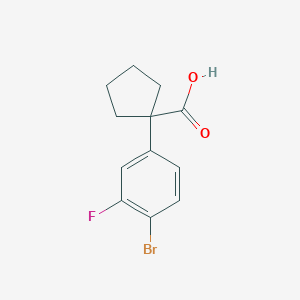
(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate is an organic compound with the molecular formula C10H15NO2 It is an ester derivative characterized by the presence of a cyano group and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of agrochemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of certain enzymes or receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate.
Methyl 2-cyano-3-methyl-2-butenoate: Another ester with a similar structure but different substituents.
Ethyl 2-cyano-3-phenyl-2-propenoate: A compound with a similar cyano group and ester functionality.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a cyano group and a double bond
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-5-methylhex-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h6,8H,4-5H2,1-3H3/b9-6+ |
Clave InChI |
VEQUSGGIJCPPNE-RMKNXTFCSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/CC(C)C)/C#N |
SMILES canónico |
CCOC(=O)C(=CCC(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)
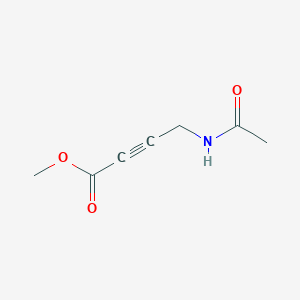
![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
